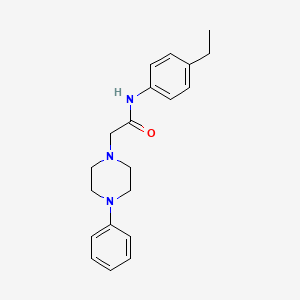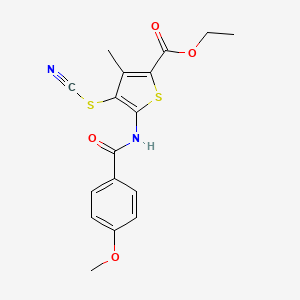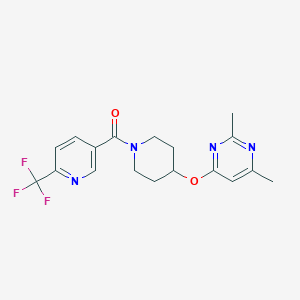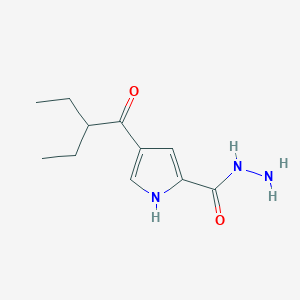![molecular formula C14H15ClN2O3 B2602768 tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate CAS No. 2140326-75-4](/img/structure/B2602768.png)
tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole rings are found in many biologically active compounds and are used as intermediates in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, a phenyl ring, and a carbamate group. The oxazole ring is a heterocycle with one oxygen atom and one nitrogen atom . The phenyl ring is a six-membered aromatic ring, and the carbamate group consists of an organic ester (R-O-C=O) and an amine (NH2).
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxazole ring, for example, might undergo electrophilic substitution reactions . The carbamate group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxazole ring might contribute to its stability and rigidity .
Wissenschaftliche Forschungsanwendungen
Isomorphous Crystal Structures
Research on isomorphous crystal structures has shown that derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate participate in forming isostructural families of compounds. These molecules are linked via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, involving the same carbonyl group, demonstrating significant intermolecular interactions (Baillargeon et al., 2017).
Synthetic Chemistry Applications
Several studies focus on the synthetic utility of tert-butyl carbamate derivatives. For example, α-Aminated methyllithium by DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate shows how functionalized carbamates can be obtained through specific reactions, demonstrating the compound's role in synthetic organic chemistry (Ortiz et al., 1999). Similarly, research on N–CF3 bonds in a carbamate and a triazene highlights the structural peculiarities and potential reactivity of carbamate derivatives (Brauer et al., 1988).
Material Science and Organic Synthesis
In material science, the synthesis and antimicrobial activity of some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles derivatives from tert-Butyl Carbazate reveal the potential biomedical applications of these compounds (Ghoneim & Mohamed, 2013). The synthesis of tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by Asymmetric Mannich Reaction further exemplifies the intricate methods used to obtain specific enantiomers for pharmaceutical purposes (Yang et al., 2009).
Antimicrobial and Herbicidal Activities
Research into the synthesis, antiarrhythmic, and hypotensive activity of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including tert-butyl derivatives, showcases the exploration of these compounds for potential therapeutic applications (Chalina et al., 1998). Moreover, studies on herbicidal activities of 4-Substituted 3-Aryl-5-tert-butyl-4-oxazolin-2-ones indicate the agricultural relevance of tert-butyl carbamate derivatives (Kudo et al., 1998).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various biochemical pathways .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Biochemical Pathways
“tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate” may affect various biochemical pathways. For instance, it might be involved in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been known to have various biological activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-14(2,3)20-13(18)17-9-4-5-11(15)10(6-9)12-7-16-8-19-12/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPFYDRGNRTVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2602686.png)
![N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2602689.png)





![2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide](/img/structure/B2602699.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)


![4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602704.png)

![3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2602707.png)